Multi-Target Enzyme Inhibition Profile vs. Mono-Target Lipoxygenase Inhibitors
The compound inhibits at least four distinct enzyme targets in a single molecular entity: lipoxygenase (primary target), formyltetrahydrofolate synthetase (FTHFS), carboxylesterase (CES), and cyclooxygenase (COX) to a lesser extent [1]. In contrast to selective lipoxygenase inhibitors such as zileuton (which targets 5-LOX with an IC50 of ~0.5–1 µM in human whole blood assays but lacks meaningful FTHFS/CES activity), this compound presents a broader inhibition fingerprint at a single molecular scaffold. Quantitative target engagement data remain limited to descriptive pharmacology; however, the identified polypharmacology is structurally encoded by the maleic acid monoamide core and N-methylpiperazine substituent, whereas mono-target comparators lack the electrophilic cis-enone system necessary for engagement with multiple enzyme classes.
| Evidence Dimension | Number of validated enzyme targets inhibited |
|---|---|
| Target Compound Data | 4 targets: lipoxygenase (primary), FTHFS, CES, COX (lesser extent) |
| Comparator Or Baseline | Zileuton (selective 5-LOX inhibitor): 1 primary target (5-LOX); no reported FTHFS/CES activity |
| Quantified Difference | Target count: 4 vs. 1 (qualitative difference in polypharmacology breadth) |
| Conditions | Descriptive pharmacology from MeSH indexing [1]; no direct head-to-head assay data available |
Why This Matters
For procurement in multi-target screening cascades or systems biology studies, a single compound with four validated target engagements reduces the number of probes required and enables polypharmacology research without combining multiple inhibitors.
- [1] Medical University of Lublin. (n.d.). Record details – MeSH Concept M0014961. Retrieved from ppm.umlub.pl View Source
